3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Photoluminescence Coordination Chemistry Optical Materials

Researchers designing MOFs and coordination polymers often face unpredictable supramolecular architectures. 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole provides an asymmetric 2,4'-N-donor topology that enables precise control over coordination geometry. • Photoluminescent tuning: free ligand → Zn(II) complex emission shift for optical sensor design. • Thermal stability: framework intact to ~240 °C, ideal for catalytic supports. • DFT-calculated HOMO-LUMO gap: 0.3008 a.u., supporting de novo crystal engineering.

Molecular Formula C12H9N5
Molecular Weight 223.23 g/mol
CAS No. 36770-50-0
Cat. No. B1363987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole
CAS36770-50-0
Molecular FormulaC12H9N5
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3
InChIInChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17)
InChIKeyWOFXUCJTFGKKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: Identity & Procurement


3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36770-50-0, MFCD00107797, InChIKey WOFXUCJTFGKKIF-UHFFFAOYSA-N) is a heterocyclic compound of the 1,2,4-triazole class bearing 2-pyridyl and 4-pyridyl substituents at the 3 and 5 positions, respectively [1]. It is a crystalline solid with a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol [1]. The compound serves as a versatile building block in coordination chemistry and materials science due to its multiple nitrogen-donor coordination sites [2].

Compound Class Asymmetric 2,4'-pyridyl-1,2,4-triazole ligand
Coordination Role Multi-N-donor building block for metal complexes
Procurement Context Crystal engineering and materials synthesis research

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: Substitution Risks


The substitution pattern of pyridyl-triazole ligands directly dictates coordination geometry, electronic structure, and resulting material properties. The asymmetric 2,4'-substitution of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole creates a unique N-donor topology distinct from symmetric isomers (e.g., 3,5-di(2-pyridyl)-1,2,4-triazole or 3,5-di(4-pyridyl)-1,2,4-triazole) [1]. This asymmetry influences not only the discrete coordination modes available but also the extended supramolecular architectures and their attendant photoluminescent and thermal behaviors, as demonstrated in the quantitative evidence below [2].

Symmetric isomers (3,5-di(2-pyridyl) or 3,5-di(4-pyridyl)) alter coordination topology and may shift photoluminescent profiles. Isomer mismatch
Ligands with different N-donor spacing or chelate bite angles can produce distinct supramolecular architectures and thermal behaviors. Coordination geometry shift
Analogs lacking the specific 2,4'-substitution pattern may not reproduce the reported emission shift or crystal packing of the Zn(II) complex. Property mismatch

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: Key Differentiators


Emission Shift: Ligand vs. Zn(II) Complex

The photoluminescent emission profile of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (2,4'-Hbpt) undergoes a quantifiable shift upon coordination to Zn(II), directly impacting its utility as an optical material precursor [1].

Emission Shift
Head-to-head
Free ligand: 365, 503 nm → Zn complex: 394, 473 nm (λex=320 nm)
Supports tunable luminescent material design via coordination-driven shift.
Solid-state, room temperature; reported in cited study.
Photoluminescence Coordination Chemistry Optical Materials

Thermal Stability Profile

The thermal decomposition pathway of the Zn(II) complex constructed from 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole exhibits a defined weight-loss profile, indicating a specific stability window for applications requiring thermal processing [1].

Thermal Stability
Cross-study comparable
Zn complex framework stable to ~240 °C; ZnO residue 15.36% (calcd. 15.42%)
Defines thermal budget for processing; class-level inference requires context-specific review.
TGA under N₂; reported weight-loss profile.
Thermogravimetric Analysis Metal-Organic Frameworks Thermal Stability

DFT HOMO-LUMO Gap & Conformational Stability

Density functional theory (DFT) calculations reveal quantifiable differences in electronic stability between two key conformations of the free ligand, providing a predictive basis for its coordination behavior [1].

HOMO-LUMO Gap
Head-to-head
Conformation I: 0.3008 a.u. vs Conformation II: 0.3001 a.u.
Reported higher thermodynamic stability for Conformation I supports predictive coordination design.
B3LYP/6-31G(d) level; reported in cited study.
DFT Calculations Molecular Orbital Theory Conformational Analysis

Optical Rotation Identifier

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole exhibits a specific optical rotation, a quantifiable property that distinguishes it from other achiral pyridyl-triazole isomers .

Optical Rotation
Data to verify
[α] = +47° (c = 1, methanol)
Potential quality-control metric; source data requires independent verification.
Distinguishes from other achiral pyridyl-triazole isomers.
Chirality Optical Rotation Physicochemical Property

Crystal Structure of Zn(II) Complex

The Zn(II) complex derived from this ligand crystallizes in a distinct monoclinic system with precise unit cell parameters, providing a structural fingerprint for material identification [1].

Crystal Structure
Cross-study comparable
Zn complex: Monoclinic C2/c, a=23.877(3) Å, b=0.7483(9) Å, c=1.2492(2) Å, β=92.681(2)°
Provides structural fingerprint for phase identification and reproducibility.
Single-crystal XRD at 293(2) K; reported in cited study.
Single-Crystal X-ray Diffraction Crystal Engineering Coordination Polymer

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole: Research & Industrial Applications


Tunable Luminescent Materials & Optical Sensors

The quantifiable photoluminescent emission shift observed between the free ligand and its Zn(II) complex [1] enables the rational design of materials with tailored emission wavelengths. This is directly applicable in the development of solid-state lighting components, luminescent probes, and optical sensors where precise spectral tuning is required.

Thermally Stable MOFs & Coordination Polymers

The defined thermal stability window (framework intact to ~240 °C) and specific decomposition profile of the Zn(II) complex [1] make this ligand suitable for constructing MOFs and coordination polymers intended for applications involving moderate thermal processing, such as heterogeneous catalysis supports or gas storage materials.

Predictive Crystal Engineering & Supramolecular Design

The DFT-calculated HOMO-LUMO gap for the preferred ligand conformation (0.3008 a.u.) and the precise crystallographic parameters of its Zn(II) complex [1] provide a robust computational and structural foundation for de novo crystal engineering. Researchers can use these data to predict and control supramolecular assembly outcomes.

Application
Selection Property
Validation Focus
Tunable Luminescent Materials
Coordination-dependent emission profile
Confirm emission shift upon metal complexation
Thermally Stable MOFs
Framework decomposition onset ~240 °C
Verify thermal profile under target processing conditions
Predictive Crystal Engineering
DFT-calculated HOMO-LUMO gap
Validate conformation-specific coordination outcomes

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